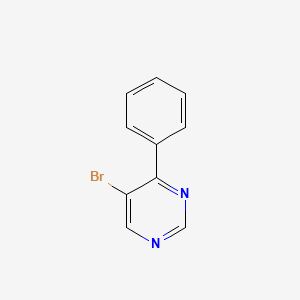

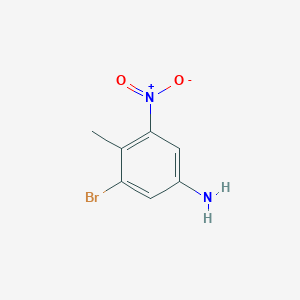

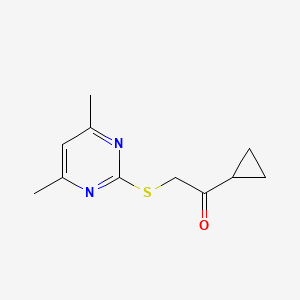

3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of "3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole" and related compounds involves several steps, including dehydration and cyclization reactions. A common method for synthesizing 1,3,4-oxadiazole derivatives is the cyclodehydration of N,N′-diacylhydrazines or oxidative cyclization of hydrazide-hydrazones. These processes utilize various dehydrating reagents, such as thionyl chloride, polyphosphoric acid, and phosphorus oxychloride, to form the 1,3,4-oxadiazole ring (Review on synthetic routes for 1,3,4-oxadiazoles).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including "3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole," is characterized by spectroscopic methods like NMR, IR, and sometimes X-ray crystallography. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions. For example, studies have shown that oxadiazole rings can be almost planar, influencing their chemical behavior and reactivity (Synthesis and molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions, including substitutions and cyclization, under different conditions. The presence of the oxadiazole ring affects the compound's reactivity towards nucleophiles and electrophiles. For instance, reactions with bromine and lead tetra-acetate can lead to the formation of new ring systems or the substitution of existing ones, demonstrating the versatility of these compounds in synthetic chemistry (Reactions of bromine and lead tetra-acetate with oxadiazoles).

Physical Properties Analysis

The physical properties of "3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole" derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in various fields. These properties can be influenced by the substituents on the oxadiazole ring and the overall molecular structure. Studies often involve differential scanning calorimetry (DSC) and polarimetry to determine these characteristics.

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives, including acidity, basicity, and photoluminescence, are determined by the electronic nature of the oxadiazole ring and its substituents. For example, the presence of electronegative groups like bromophenyl can affect the electron density of the oxadiazole ring, influencing its chemical behavior. Spectroscopic studies, such as UV-Vis and fluorescence, are used to explore these properties in detail (Synthesis of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole Derivatives).

Applications De Recherche Scientifique

-

Application in Liquid Crystal Polymers

- Field : Polymer Science

- Summary : 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole is a new key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .

- Methods : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .

- Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

-

Application in Biological Activities

- Field : Biological Sciences

- Summary : A newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) has been studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .

- Methods : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming .

- Results : The study is the first novel research to investigate these potentials .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).

Orientations Futures

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future directions could include clinical trials or the development of derivatives with improved properties.

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKDKLNQUZYYAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357743 |

Source

|

| Record name | 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |

CAS RN |

443106-68-1 |

Source

|

| Record name | 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.